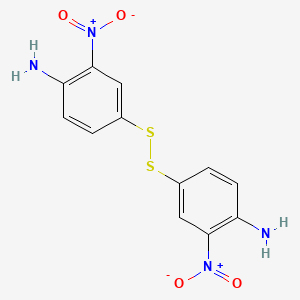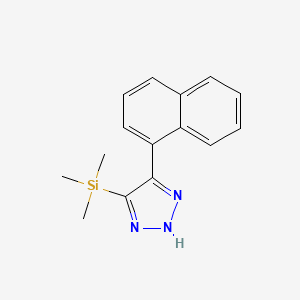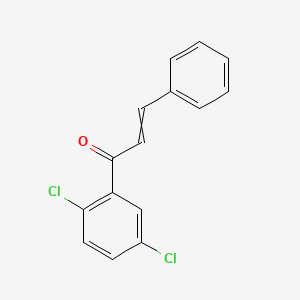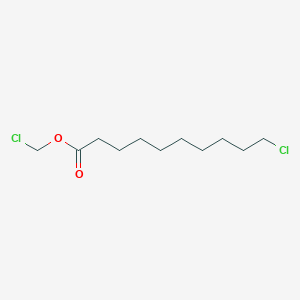
4,4'-Disulfanediylbis(2-nitroaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Disulfanediylbis(2-nitroaniline) is an organic compound characterized by the presence of two nitroaniline groups connected via a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Disulfanediylbis(2-nitroaniline) typically involves the reaction of 2-nitroaniline with sulfur-containing reagents. One common method is the oxidative coupling of 2-nitroaniline in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction conditions often include a solvent like ethanol or water and may require heating to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of 4,4’-Disulfanediylbis(2-nitroaniline) may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Disulfanediylbis(2-nitroaniline) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Hydrogen, metal hydrides (e.g., sodium borohydride).
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products:
Oxidation: Sulfonic acids.
Reduction: 4,4’-Disulfanediylbis(2-aminobenzene).
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
4,4’-Disulfanediylbis(2-nitroaniline) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 4,4’-Disulfanediylbis(2-nitroaniline) involves its interaction with molecular targets through its nitro and disulfide groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, while the disulfide bond can undergo redox reactions, influencing cellular redox states. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 2,2’-Disulfanediylbis(4-nitroaniline)
- 4,4’-Disulfanediylbis(methylene)bis(thiazole-4,2-diyl)diguanidine
Comparison: 4,4’-Disulfanediylbis(2-nitroaniline) is unique due to its specific arrangement of nitroaniline groups and the disulfide bond. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the position of the nitro groups and the nature of the disulfide linkage .
Propriétés
Numéro CAS |
80825-28-1 |
|---|---|
Formule moléculaire |
C12H10N4O4S2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
4-[(4-amino-3-nitrophenyl)disulfanyl]-2-nitroaniline |
InChI |
InChI=1S/C12H10N4O4S2/c13-9-3-1-7(5-11(9)15(17)18)21-22-8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2 |
Clé InChI |
XBNSZONSZNAQJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)


![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)

![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
